molecular formula C9H15ClN2O2S B1458042 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride CAS No. 1822674-47-4

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride

Cat. No. B1458042
M. Wt: 250.75 g/mol
InChI Key: ZCHDLWWSKWJQOP-UHFFFAOYSA-N
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Description

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . This compound is part of a class of compounds known as thiazolidinediones, which are known for their wide range of biological activities .


Synthesis Analysis

Thiazolidinediones, including 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride, can be synthesized using various methods . One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives . These solvents act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was found to be the best for further synthesis of thiazolidinedione derivatives .


Molecular Structure Analysis

The molecular structure of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is characterized by a thiazolidin-2,4-dione (TZD) scaffold . This scaffold is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

Thiazolidinediones, including 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride, exhibit a wide range of biological activities . These activities are due to the chemical reactions that these compounds undergo. For example, TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride can be determined using various spectral techniques . These techniques include IR, 1H NMR, 13C NMR, and DEPT based spectral studies .

Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

Studies have explored the synthesis of thiazolidine-2,4-dione derivatives, including structures similar to 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride, to evaluate their hypoglycemic and hypolipidemic activities. One such study prepared over 100 5-substituted thiazolidine-2,4-diones to assess their efficacy in genetically obese and diabetic mice. The research highlighted the importance of specific moieties for substantial activity, with several compounds demonstrating favorable properties in terms of activity and toxicity (Sohda et al., 1982).

Antidiabetic and Hypolipidemic Properties

Further investigations into thiazolidine-2,4-diones have identified compounds with significant antidiabetic and hypolipidemic activities. A notable compound, ciglitazone, has been extensively studied for its ability to improve insulin sensitivity and glucose uptake in muscle cells, showcasing its potential as a therapeutic agent for diabetes and related metabolic disorders (Kraegen et al., 1989).

Anticancer Activity

Another direction of research has focused on the anticancer properties of thiazolidine-2,4-dione derivatives. For instance, a thiazolidine-2,4-dione analogue, K145, was synthesized and found to be a selective inhibitor of sphingosine kinase-2 (SphK2), showing significant inhibitory effects on the growth of human leukemia cells and potential as a lead anticancer agent (Liu et al., 2013).

properties

IUPAC Name

3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHDLWWSKWJQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2C(=O)CSC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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